2,3-Dimethylhexanoic acid 2,3-Dimethylhexanoic acid
Brand Name: Vulcanchem
CAS No.: 41065-92-3
VCID: VC21222419
InChI: InChI=1S/C8H16O2/c1-4-5-6(2)7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)
SMILES: CCCC(C)C(C)C(=O)O
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol

2,3-Dimethylhexanoic acid

CAS No.: 41065-92-3

Cat. No.: VC21222419

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethylhexanoic acid - 41065-92-3

Specification

CAS No. 41065-92-3
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name 2,3-dimethylhexanoic acid
Standard InChI InChI=1S/C8H16O2/c1-4-5-6(2)7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)
Standard InChI Key OXMSPSXLDBKPIX-UHFFFAOYSA-N
SMILES CCCC(C)C(C)C(=O)O
Canonical SMILES CCCC(C)C(C)C(=O)O

Introduction

Chemical Structure and Properties

2,3-Dimethylhexanoic acid features a hexanoic acid backbone with methyl substituents at positions 2 and 3, giving it a branched structure that distinguishes it from linear carboxylic acids. The carboxyl group (-COOH) is located at position 1, consistent with carboxylic acid nomenclature. This structural arrangement significantly influences its physical and chemical properties, including solubility, melting point, and reactivity patterns.

Basic Chemical Identifiers

The compound is precisely identified through various chemical identifiers that enable researchers to reference it unambiguously in scientific literature and databases. These identifiers provide standardized ways to recognize and represent the compound across different chemical platforms and research contexts.

Table 1: Chemical Identifiers of 2,3-Dimethylhexanoic acid

Identifier TypeValue
IUPAC Name2,3-dimethylhexanoic acid
CAS Number41065-92-3
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
InChIInChI=1S/C8H16O2/c1-4-5-6(2)7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)
InChIKeyOXMSPSXLDBKPIX-UHFFFAOYSA-N
SMILESCCCC(C)C(C)C(=O)O

The structural representation of 2,3-dimethylhexanoic acid can be visualized through its chemical structure depiction, which illustrates the spatial arrangement of atoms within the molecule. This visualization helps researchers understand its three-dimensional configuration and potential interaction points with other molecules.

Physical and Chemical Properties

The physical and chemical properties of 2,3-dimethylhexanoic acid are influenced by its molecular structure, particularly the branching pattern created by the methyl substituents. The carboxyl group confers typical acidic properties, allowing it to donate protons in aqueous solutions and participate in various acid-base reactions. These properties make it a versatile compound for numerous chemical transformations and applications.

Due to its moderate carbon chain length and branching, 2,3-dimethylhexanoic acid likely exhibits limited water solubility but improved solubility in organic solvents compared to longer-chain carboxylic acids. The branching at positions 2 and 3 also affects its physical properties such as boiling point, melting point, and viscosity, which influence its handling and processing in laboratory and industrial settings.

Comparative Analysis with Related Compounds

Understanding 2,3-dimethylhexanoic acid in the context of related compounds provides valuable insights into structure-property relationships and potential applications. This comparative analysis highlights the unique features of this compound relative to similar carboxylic acids.

Structural Comparisons

Table 2: Comparison of 2,3-Dimethylhexanoic acid with Related Compounds

CompoundMolecular FormulaKey Structural FeaturesNotable Characteristics
2,3-Dimethylhexanoic acidC8H16O2Methyl groups at positions 2 and 3Branching at adjacent carbon atoms creating unique steric environment
Hexanoic acidC6H12O2Straight chain, no branchesSimpler structure, different physical properties due to lack of branching
2-Methylhexanoic acidC7H14O2Single methyl group at position 2Less sterically hindered than 2,3-dimethylhexanoic acid
3,5-Dimethylhexanoic acidC8H16O2Methyl groups at positions 3 and 5Same molecular formula but different branching pattern, affecting physical properties
6-Hydroxy-2,3-dimethylhexanoic acidC8H16O3Methyl groups at positions 2 and 3, hydroxyl group at position 6Additional hydroxyl group creates different reactivity profile

This comparison illustrates how the specific positioning of methyl groups in 2,3-dimethylhexanoic acid creates a unique molecular structure that distinguishes it from similar compounds, even those with identical molecular formulas but different substitution patterns.

Structure-Property Relationships

The branching pattern in 2,3-dimethylhexanoic acid influences several key properties:

  • Solubility characteristics: The methyl branches likely reduce water solubility compared to straight-chain analogues while potentially increasing solubility in nonpolar solvents

  • Melting and boiling points: Branching typically lowers these physical parameters compared to linear isomers

  • Acid strength: The methyl groups can exert electronic effects that modify the acidity of the carboxyl group

  • Reactivity patterns: Steric hindrance from the adjacent methyl groups may affect reactions at the carboxyl group and other positions along the carbon chain

These structure-property relationships have significant implications for the behavior of 2,3-dimethylhexanoic acid in various chemical reactions and applications, making it a distinct entity among carboxylic acids.

Future Research Directions

While current literature on 2,3-dimethylhexanoic acid appears limited, several promising research directions could further elucidate its properties and expand its applications in various fields.

Detailed Characterization Studies

Future research might focus on comprehensive characterization of 2,3-dimethylhexanoic acid's physical and chemical properties, including:

  • Precise determination of physical constants such as melting point, boiling point, and solubility parameters in various solvents

  • Investigation of acid dissociation constants and how they compare to similar carboxylic acids

  • Detailed spectroscopic analysis using advanced techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS)

  • Crystallographic studies to determine its solid-state structure and packing arrangements

These detailed characterization studies would provide a more comprehensive understanding of the compound's fundamental properties and behaviors.

Synthetic Methodology Development

Research into more efficient and selective synthetic routes for 2,3-dimethylhexanoic acid could focus on:

  • Development of catalytic methods that enable stereoselective introduction of the methyl groups at positions 2 and 3

  • Green chemistry approaches that minimize waste and use environmentally benign reagents

  • Continuous flow synthesis techniques for more efficient production

  • Biocatalytic approaches using enzymes to achieve selective functionalization

Advances in synthetic methodology would make 2,3-dimethylhexanoic acid more accessible for research and industrial applications, potentially opening new avenues for its utilization.

Application-Oriented Research

Future studies might explore specific applications of 2,3-dimethylhexanoic acid in areas such as:

  • Polymer science, investigating its potential as a monomer or modifier in polymer synthesis

  • Pharmaceutical development, exploring its utility as a building block for drug candidates

  • Materials science, examining how its incorporation affects the properties of various materials

  • Biochemical studies, investigating its interactions with biological systems and potential effects on metabolic pathways

This application-focused research would help identify niches where the unique structural features of 2,3-dimethylhexanoic acid provide specific advantages or enable novel functionalities.

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